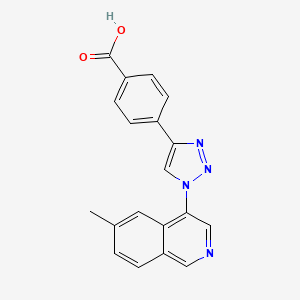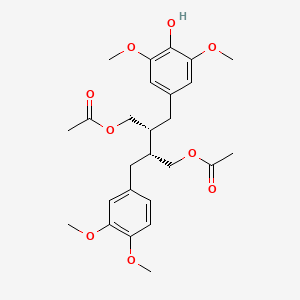
9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective chlorination and glycosylation reactions. Common reagents used in these reactions include acetyl chloride, benzoyl chloride, and chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, purine derivatives are often investigated for their potential as enzyme inhibitors or as ligands for nucleic acid binding.
Medicine
Medicinally, compounds like “9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” may be explored for their antiviral, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, such compounds may be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
作用机制
The mechanism of action of purine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit a key enzyme involved in DNA replication, thereby exerting antiviral or anticancer effects.
相似化合物的比较
Similar Compounds
6-Chloropurine: A simpler purine derivative with similar chemical properties.
9-(β-D-Ribofuranosyl)-6-chloropurine: A nucleoside analog with potential antiviral activity.
9-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-6-chloropurine: Another benzoylated purine derivative with similar synthetic routes.
Uniqueness
“9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” is unique due to its specific acetyl and benzoyl protecting groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
属性
分子式 |
C26H21ClN4O7 |
|---|---|
分子量 |
536.9 g/mol |
IUPAC 名称 |
[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H21ClN4O7/c1-15(32)36-21-20(38-26(34)17-10-6-3-7-11-17)18(12-35-25(33)16-8-4-2-5-9-16)37-24(21)31-14-30-19-22(27)28-13-29-23(19)31/h2-11,13-14,18,20-21,24H,12H2,1H3/t18-,20?,21+,24-/m1/s1 |
InChI 键 |
RIAHWQYBPHENMS-SHAXZFCKSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C4N=CN=C5Cl |
规范 SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)



![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)



